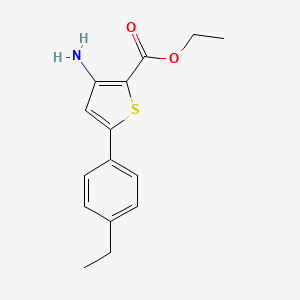

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate

Vue d'ensemble

Description

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted thiophene derivatives.

Applications De Recherche Scientifique

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism of action of ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate

- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the thiophene family, characterized by a sulfur atom in a five-membered ring. The presence of an amino group and a carboxylate ester enhances its reactivity and potential interactions with biological targets.

Target Interactions

Thiophene derivatives, including this compound, have been shown to interact with various biological targets. These interactions may involve:

- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in cellular processes.

- Receptor Modulation : They may act as modulators of specific receptors, influencing signaling pathways.

Biochemical Pathways

The compound influences several biochemical pathways, which can lead to diverse pharmacological effects. Notably, it has been associated with:

- Anticancer Activity : Modulation of pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and mediators.

- Antimicrobial Action : Disruption of microbial cell wall synthesis and metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

- Cell Proliferation Inhibition : Studies show that this compound can inhibit the growth of various cancer cell lines. In vitro assays demonstrated IC50 values indicating effective inhibition at low concentrations .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.5 | Inhibition of metastasis |

Antimicrobial Activity

The compound also displays notable antimicrobial properties against various pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.22 | 0.45 |

| Candida albicans | 0.30 | 0.60 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's efficacy against various cancer cell lines, revealing its potential as a lead compound for developing new anticancer therapies .

- Synergistic Effects : Research indicates that when combined with existing antibiotics like Ciprofloxacin, this compound enhances antimicrobial efficacy, suggesting potential for combination therapies.

- Toxicity Assessment : Hemolytic activity studies showed low toxicity levels, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via esterification of its carboxylic acid precursor (e.g., 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid) with ethanol in the presence of HCl gas, followed by reflux and alkaline workup to yield the ester . Optimization involves adjusting reaction time (2–6 hours), solvent choice (dry chloroform for thiophosgene reactions), and stoichiometry (e.g., 1:1 molar ratio of amine to thiophosgene). Purity is enhanced via recrystallization from ethanol or dioxane .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- 1H NMR : Look for the ethyl ester quartet (δ ~4.2–4.3 ppm), aromatic protons (δ ~7.1–7.5 ppm), and amine protons (δ ~5.4–5.5 ppm as a broad singlet) .

- IR : Confirm ester C=O (~1700 cm⁻¹) and amine N–H (~3300–3500 cm⁻¹) stretches.

- Mass Spectrometry : Report the molecular ion peak (e.g., [M+H]⁺ at m/z 262–264 for analogous compounds) .

Cross-validate with literature data to ensure consistency .

Q. What safety precautions are critical when handling this compound during synthesis?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to irritant properties (skin/eye irritation, respiratory risks). Avoid exposure to thiophosgene (toxic) and HCl gas. Follow spill protocols: neutralize with sodium carbonate, adsorb with inert material, and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELXL resolve ambiguities in the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and dihedral angles (e.g., thiophene ring vs. ester group planarity). For example, a dihedral angle of 2.0° between the thiophene and ester groups confirms near-planar conformation, resolving tautomerism or regioisomerism disputes . Data collection at 293 K and refinement with R < 0.05 ensure accuracy .

Q. How can researchers address discrepancies in NMR data between synthesized batches?

- Methodological Answer :

- Purity Check : Use HPLC to rule out impurities.

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Advanced NMR : Employ 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate aromatic protons to specific carbons, distinguishing substituent effects .

Q. What computational methods assist in predicting the compound’s reactivity in further derivatization?

- Methodological Answer :

- DFT Studies : Calculate electron density maps (e.g., using Gaussian or ORCA) to identify nucleophilic (amine) and electrophilic (thiophene C-4) sites.

- Transition-State Modeling : Predict activation energies for reactions like cyclization (e.g., hydrazine-mediated pyrimidine formation) .

- Docking Simulations : For bioactive derivatives, model interactions with target proteins (e.g., microtubule inhibition) .

Q. How can conflicting data on reaction yields be analyzed and resolved?

- Methodological Answer :

- Control Experiments : Replicate reactions under identical conditions (solvent purity, inert atmosphere).

- Catalyst Screening : Test alternatives to thiophosgene (e.g., Lawesson’s reagent) for isothiocyanate formation.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify incomplete conversions or side reactions .

Propriétés

IUPAC Name |

ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)13-9-12(16)14(19-13)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFQRBWTPQLHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.